molecular formula C27H27N5O6 B12940298 (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

Cat. No.: B12940298
M. Wt: 517.5 g/mol
InChI Key: JLUHRVVKEOKCHA-BDTNDASRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the tetrahydrofuran moiety: This is achieved through a series of reactions, including esterification and protection/deprotection steps.

    Introduction of the 4-methylbenzoate groups: This final step involves esterification reactions using 4-methylbenzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:

  • This compound
  • This compound

The uniqueness of the compound lies in its specific substituents and stereochemistry, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C27H27N5O6

Molecular Weight

517.5 g/mol

IUPAC Name

[(2R,3S,5S)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C27H27N5O6/c1-15-4-8-17(9-5-15)25(33)36-14-21-20(38-26(34)18-10-6-16(2)7-11-18)12-22(37-21)32-23-19(13-29-32)24(35-3)31-27(28)30-23/h4-11,13,20-22H,12,14H2,1-3H3,(H2,28,30,31)/t20-,21+,22-/m0/s1

InChI Key

JLUHRVVKEOKCHA-BDTNDASRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.